molecular formula C12H11N5O B12911315 5-[8-(Methylamino)imidazo[1,2-a]pyrazin-3(7H)-ylidene]pyridin-2(5H)-one CAS No. 825630-48-6

5-[8-(Methylamino)imidazo[1,2-a]pyrazin-3(7H)-ylidene]pyridin-2(5H)-one

Cat. No.: B12911315
CAS No.: 825630-48-6
M. Wt: 241.25 g/mol
InChI Key: BFJWOHVZZLVHFV-UHFFFAOYSA-N
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Description

5-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)pyridin-2(1H)-one is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core fused with a pyridin-2(1H)-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)pyridin-2(1H)-one typically involves multistep reactions starting from readily available precursors. One common approach includes the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-a]pyrazine core, followed by further functionalization to introduce the pyridin-2(1H)-one moiety.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halides, acids, or bases can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

5-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)pyridin-2(1H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: The compound can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyrazine derivatives: These compounds share the imidazo[1,2-a]pyrazine core and exhibit similar reactivity and applications.

    Pyridin-2(1H)-one derivatives:

Properties

CAS No.

825630-48-6

Molecular Formula

C12H11N5O

Molecular Weight

241.25 g/mol

IUPAC Name

5-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]-1H-pyridin-2-one

InChI

InChI=1S/C12H11N5O/c1-13-11-12-16-7-9(17(12)5-4-14-11)8-2-3-10(18)15-6-8/h2-7H,1H3,(H,13,14)(H,15,18)

InChI Key

BFJWOHVZZLVHFV-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CN2C1=NC=C2C3=CNC(=O)C=C3

Origin of Product

United States

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